molecular formula C18H27N3O3 B2511290 N-[(1-ethylpyrrolidin-2-yl)methyl]-6-(oxan-4-yloxy)pyridine-3-carboxamide CAS No. 1903651-00-2

N-[(1-ethylpyrrolidin-2-yl)methyl]-6-(oxan-4-yloxy)pyridine-3-carboxamide

Cat. No.: B2511290
CAS No.: 1903651-00-2
M. Wt: 333.432
InChI Key: UVDXIWUGSFNABJ-UHFFFAOYSA-N
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Description

N-[(1-ethylpyrrolidin-2-yl)methyl]-6-(oxan-4-yloxy)pyridine-3-carboxamide is a synthetic organic compound with a complex structure that includes a pyridine ring, an oxane ring, and a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1-ethylpyrrolidin-2-yl)methyl]-6-(oxan-4-yloxy)pyridine-3-carboxamide typically involves multiple steps, starting from commercially available starting materials. The key steps in the synthesis include:

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, such as the Hantzsch pyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia.

    Introduction of the Oxane Ring: The oxane ring can be introduced through a nucleophilic substitution reaction, where a suitable leaving group on the pyridine ring is replaced by an oxane moiety.

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the reduction of a pyrrole derivative or through the cyclization of a suitable precursor.

    Coupling Reactions: The final step involves coupling the pyridine, oxane, and pyrrolidine rings through amide bond formation, typically using coupling reagents such as EDCI or DCC.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[(1-ethylpyrrolidin-2-yl)methyl]-6-(oxan-4-yloxy)pyridine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where a nucleophile replaces a leaving group on the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in DMF (dimethylformamide).

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

N-[(1-ethylpyrrolidin-2-yl)methyl]-6-(oxan-4-yloxy)pyridine-3-carboxamide has several scientific research applications:

    Medicinal Chemistry: The compound can be used as a scaffold for the development of new drugs, particularly those targeting neurological disorders.

    Materials Science: It can be used in the synthesis of novel materials with unique properties, such as conductive polymers.

    Biological Studies: The compound can be used as a probe to study biological processes, such as enzyme activity and receptor binding.

    Industrial Applications: It can be used in the development of new catalysts and chemical sensors.

Mechanism of Action

The mechanism of action of N-[(1-ethylpyrrolidin-2-yl)methyl]-6-(oxan-4-yloxy)pyridine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets through hydrogen bonding, hydrophobic interactions, and van der Waals forces, leading to changes in their activity or function. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • N-[(1-ethylpyrrolidin-2-yl)methyl]-1,2,3,4-tetrahydroisoquinoline-3-carboxamide
  • N-[(1-ethylpyrrolidin-2-yl)methyl]-1,2,3,4-tetrahydronaphthalen-1-amine

Uniqueness

N-[(1-ethylpyrrolidin-2-yl)methyl]-6-(oxan-4-yloxy)pyridine-3-carboxamide is unique due to its combination of a pyridine ring, an oxane ring, and a pyrrolidine ring, which imparts specific chemical and biological properties. This combination is not commonly found in other compounds, making it a valuable scaffold for drug development and materials science.

Properties

IUPAC Name

N-[(1-ethylpyrrolidin-2-yl)methyl]-6-(oxan-4-yloxy)pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27N3O3/c1-2-21-9-3-4-15(21)13-20-18(22)14-5-6-17(19-12-14)24-16-7-10-23-11-8-16/h5-6,12,15-16H,2-4,7-11,13H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVDXIWUGSFNABJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCCC1CNC(=O)C2=CN=C(C=C2)OC3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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